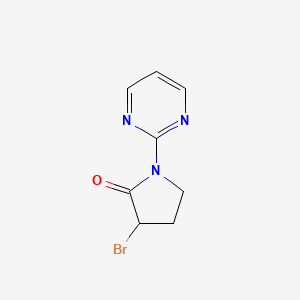

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one

Description

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one (CAS: 1251272-12-4) is a brominated heterocyclic compound with the molecular formula C₈H₈BrN₃O and a molecular weight of 242.08 g/mol . Its structure features a pyrrolidin-2-one ring substituted with a bromine atom at the 3-position and a pyrimidin-2-yl group at the 1-position.

Properties

IUPAC Name |

3-bromo-1-pyrimidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-6-2-5-12(7(6)13)8-10-3-1-4-11-8/h1,3-4,6H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUKCYGBLNMDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-pyrimidin-2-ylpyrrolidin-2-one. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with a brominated ketone. This method may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

Oxidation Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or other oxidized products.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or DMF at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of various substituted pyrrolidinone derivatives.

Oxidation Reactions: Formation of lactams or other oxidized products.

Reduction Reactions: Formation of de-brominated or reduced pyrimidine derivatives.

Scientific Research Applications

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS: 183208-34-6)

- Molecular Formula : C₇H₅BrN₂O

- Molecular Weight : 213.03 g/mol

- Key Differences :

- The pyrrolo[2,3-b]pyridine core replaces the pyrrolidin-2-one ring, introducing aromaticity and planar geometry.

- Bromine is positioned at the 5th carbon of the fused ring system, altering electronic distribution compared to the 3-bromo substitution in the target compound.

- Relevance : This compound exhibits a higher similarity score (0.90) to the target molecule, suggesting overlapping applications in kinase inhibitor design .

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1013916-37-4)

- Molecular Formula : C₁₄H₁₆ClN₃O

- Molecular Weight : 277.75 g/mol

- Key Differences: A pyrido[2,3-d]pyrimidin-7-one scaffold replaces the pyrrolidin-2-one ring, creating a larger, more rigid heterocycle.

- Relevance : High similarity (0.85) underscores its utility in targeting similar biological pathways, such as ATP-binding sites in enzymes .

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Molecular Formula : C₉H₁₁BrFN₂

- Molecular Weight : 262.10 g/mol

- Key Differences :

- A pyridine ring replaces the pyrrolidin-2-one system, with bromine and fluorine substituents altering reactivity and polarity.

- The pyrrolidin-1-yl group at the 6-position introduces a secondary amine, enabling hydrogen bonding interactions.

- Relevance : Used in cross-coupling reactions for agrochemical synthesis, differing from the target compound’s focus on medicinal chemistry .

(RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one (CAS: 188532-77-6)

- Molecular Formula: C₁₂H₁₄BrNO₂

- Molecular Weight : 284.15 g/mol

- The methoxy group increases solubility in polar solvents compared to the target compound.

- Relevance : Demonstrates synthetic versatility in enantioselective catalysis, a pathway less explored for the target molecule .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one | 242.08 | 1.2 | 0 | 3 | Bromine, lactam, pyrimidine |

| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 213.03 | 1.8 | 1 | 2 | Bromine, fused aromatic system |

| 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | 262.10 | 2.5 | 0 | 3 | Bromine, fluorine, pyrrolidine |

| (RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one | 284.15 | 2.1 | 0 | 3 | Bromine, benzyl ether, lactam |

Notes:

- The target compound’s lack of hydrogen bond donors (0 vs. 1 in 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one) reduces its solubility in aqueous media but enhances membrane permeability .

- LogP values suggest that 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine is more lipophilic, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one is a halogenated compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring fused with a pyrrolidinone moiety, enhances its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of bromine not only increases its reactivity but also influences its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor and receptor modulator. Its applications span across several therapeutic areas, including:

- Neurological Disorders : Potential development as a therapeutic agent targeting neurological conditions.

- Inflammatory Diseases : Investigated for its anti-inflammatory properties.

- Antimicrobial and Anticancer Properties : Some studies suggest this compound may have efficacy against certain cancer cells and microbial pathogens.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in various biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

Several studies have reported on the biological effects of this compound:

- Enzyme Inhibition Study :

-

Anticancer Activity :

- Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through modulation of signaling pathways .

-

Neuroprotective Effects :

- Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration, indicating its potential for treating diseases like Alzheimer's .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-Bromo-1-pyridin-2-ylpyrrolidin-2-one | Contains a pyridine ring | Moderate enzyme inhibition |

| 3-Bromo-1-pyrimidin-4-ylpyrrolidin-2-one | Variation in bromine position | Reduced receptor modulation |

| 3-Chloro-1-pyrimidin-2-ylpyrrolidin-2-one | Chlorine substitution | Lower anticancer activity |

The unique combination of bromine and pyrimidine moieties in this compound distinguishes it from other compounds, potentially leading to enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.